molecular formula C13H9Cl2NO2 B15344919 1-(Dichlorophenylmethyl)-4-nitrobenzene CAS No. 63068-97-3

1-(Dichlorophenylmethyl)-4-nitrobenzene

Cat. No.: B15344919
CAS No.: 63068-97-3
M. Wt: 282.12 g/mol
InChI Key: QQXNXLXYPCALKG-UHFFFAOYSA-N
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Description

1-(Dichlorophenylmethyl)-4-nitrobenzene, with the CAS number 63068-97-3, is a chemical compound with the molecular formula C 13 H 9 Cl 2 NO 2 and a molecular weight of 282.12 g/mol . This solid compound has a melting point of 55-57 °C . It is a benzyl-based building block of interest in synthetic and pharmaceutical chemistry, where it may serve as a key intermediate for the preparation of more complex molecules. Handling and Storage: Handle in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols. The product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

63068-97-3

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

1-[dichloro(phenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H9Cl2NO2/c14-13(15,10-4-2-1-3-5-10)11-6-8-12(9-7-11)16(17)18/h1-9H

InChI Key

QQXNXLXYPCALKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dichlorophenylmethyl)-4-nitrobenzene can be synthesized through several methods, including:

  • Nitration of 1-(Dichlorophenylmethyl)benzene: This involves the nitration of 1-(Dichlorophenylmethyl)benzene using concentrated nitric acid and sulfuric acid as a catalyst.

  • Sandmeyer Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes reduction under catalytic hydrogenation or chemical reducing conditions to form aromatic amines. This transformation is critical in synthesizing intermediates for pharmaceuticals and dyes.

  • Catalytic Hydrogenation :
    Hydrogenation with palladium or platinum catalysts under 2–3 bar H₂ pressure at 40°C reduces the nitro group to an amine. For example:

    1-(Dichlorophenylmethyl)-4-nitrobenzeneH2/Pd or Pt23 bar1-(Dichlorophenylmethyl)-4-aminobenzene\text{this compound} \xrightarrow[\text{H}_2/\text{Pd or Pt}]{2-3\ \text{bar}} \text{1-(Dichlorophenylmethyl)-4-aminobenzene}

    Similar conditions were used in the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene to produce 2-methoxymethyl-1,4-benzenediamine .

  • Chemical Reduction :
    Reduction with Fe/HCl or SnCl₂ in acidic media yields the corresponding amine. The dichlorophenylmethyl group remains intact under these conditions due to its stability toward strong acids .

Electrophilic and Nucleophilic Substitution Reactions

The electron-withdrawing nitro group deactivates the benzene ring toward electrophilic substitution but may allow nucleophilic attack under specific conditions.

  • Nucleophilic Aromatic Substitution :
    Limited by the deactivating effect of the nitro group, substitution requires meta-directing activation. No direct experimental data exists for this compound, but analogs like 1-chloro-4-nitrobenzene show negligible reactivity toward nucleophiles under ambient conditions .

  • Substitution on the Dichlorophenyl Group :
    The dichlorophenylmethyl substituent’s chlorines may undergo displacement under strong nucleophilic conditions (e.g., NaOH/ethanol at reflux). For example:

    ClOHOH\text{Cl} \xrightarrow{\text{OH}^-} \text{OH}

    This reactivity is inferred from studies on polychlorinated aromatics, where electron-withdrawing groups enhance halogen lability .

Oxidative Pathways

The methylene (-CH₂-) bridge in the dichlorophenylmethyl group is susceptible to oxidation, forming a ketone derivative under strong oxidizing agents like KMnO₄ or CrO₃:

C6H5-CH2-C6H3Cl2H2SO4KMnO4C6H5-CO-C6H3Cl2\text{C}_6\text{H}_5\text{-CH}_2\text{-C}_6\text{H}_3\text{Cl}_2 \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{C}_6\text{H}_5\text{-CO-C}_6\text{H}_3\text{Cl}_2

This reaction is analogous to the oxidation of benzyl ethers observed in related nitroaromatic systems .

Comparative Reactivity

The dichlorophenylmethyl group’s steric bulk and electron-withdrawing effects differentiate this compound from simpler nitroaromatics:

CompoundReactivity Profile
1-Chloro-4-nitrobenzene Rapid nitro reduction; no substituent reactions
Nitrobenzene Classic electrophilic substitution inhibited
1,2-Dichloro-4-nitrobenzene Enhanced halogen lability due to ortho Cl

Scientific Research Applications

1-(Dichlorophenylmethyl)-4-nitrobenzene has several applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Dichlorophenylmethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its binding affinity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method (Yield) Applications/Properties References
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene C₉H₅ClNO₂ 196.60 Propargylic chloride, nitro Sonogashira coupling (N/A) Precursor for diarylbutynols in medicinal chemistry
1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene C₁₂H₇ClNO₄S 296.71 Sulfonyl, chloro, nitro Sulfonation (N/A) Not specified; potential intermediate
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene C₁₄H₁₂ClNO₄S 325.77 Sulfonyl, chloro, nitro, phenyl Substitution (N/A) Not specified; structural complexity
1-{3-[(3-Hydroxypropylimino)methyl]-4-hydroxyphenylazo}-4-nitrobenzene C₁₆H₁₅N₅O₄ 365.33 Azo, imine, nitro, hydroxy Schiff base ligand synthesis (N/A) Cu(II)/Co(II) coordination complexes
1-Benzyloxy-4-nitrobenzene C₁₃H₁₁NO₃ 229.23 Benzyloxy, nitro Etherification (N/A) Intermediate for 4-benzyloxyaniline
1-(Ethanesulfonyl)-4-nitrobenzene C₈H₉NO₄S 215.22 Ethylsulfonyl, nitro Sulfonylation (N/A) Hazardous material; requires strict safety protocols

Key Findings:

Electronic Effects :

  • Nitro groups strongly withdraw electrons, enhancing reactivity in electrophilic substitutions. Chloro and sulfonyl groups further modulate electronic properties, influencing reaction pathways and stability .
  • Azo-azomethine compounds (e.g., ) exhibit solvatochromism, with absorption bands shifting to longer wavelengths in polar solvents due to intramolecular charge transfer .

Synthetic Versatility: Propargylic chloride derivatives (e.g., 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) enable alkyne functionalization via TDAE-mediated reactions, yielding diarylbutynols with up to 96% efficiency . Sulfonyl derivatives (e.g., 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene) are synthesized via sulfonation but require careful handling due to toxicity risks .

Applications :

  • Medicinal Chemistry : Propargylic nitrobenzene derivatives serve as precursors for bioactive molecules, including antitumor agents .
  • Coordination Chemistry : Azo-containing Schiff base ligands form stable complexes with transition metals (e.g., Cu(II)), relevant for catalysis or material science .
  • Industrial Use : Benzyloxy-nitrobenzene derivatives are intermediates in dye and polymer synthesis .

Stability and Hazards :

  • Sulfonyl and chloro substituents increase compound stability but may introduce toxicity. For example, 1-(ethanesulfonyl)-4-nitrobenzene is hazardous upon inhalation or skin contact .
  • Aliphatic substituents (e.g., ethoxy) generally reduce reactivity compared to aromatic groups .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Dichlorophenylmethyl)-4-nitrobenzene in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example:
  • Route 1 : React 4-nitrobenzyl chloride with dichlorophenylmagnesium bromide under anhydrous conditions (e.g., THF solvent, 0°C to room temperature). Monitor progress via TLC.
  • Route 2 : Use a base-catalyzed reaction (e.g., K₂CO₃ in DMSO) to couple dichlorophenylmethanol with 4-nitrobenzene derivatives. Optimize reaction time (12–24 hours) and temperature (80–100°C) to maximize yield .
    Table 1 : Comparison of Synthetic Routes
MethodReagentsSolventYield RangeKey Challenges
Route 1Grignard reagentTHF60–75%Moisture sensitivity
Route 2K₂CO₃, DMSODMSO50–65%Byproduct formation

Q. How can researchers ensure high purity of this compound post-synthesis?

  • Methodological Answer : Purification strategies include:
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). Monitor fractions via UV-Vis at 254 nm .
  • Recrystallization : Dissolve crude product in hot ethanol, cool slowly to 4°C, and filter crystalline solids .
  • HPLC : For analytical validation, employ a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro group effects on chemical shifts. Compare with structurally similar compounds (e.g., 4-nitrobenzyl chloride derivatives) .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 296) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions on the phenylmethyl group influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Substituent positioning alters electron density and steric effects:
  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance para-substitution reactivity by deactivating the ring. Compare with analogs lacking nitro groups (e.g., 1-chloro-4-methylbenzene derivatives) .
  • Steric Hindrance : Ortho-substituted dichlorophenyl groups reduce reaction rates. Use computational modeling (DFT) to predict transition states .
    Table 2 : Reactivity Trends in Substituted Derivatives
Substituent PositionReaction Rate (k, s⁻¹)Key Observation
Para-NO₂1.2 × 10⁻³Enhanced electrophilicity
Ortho-Cl0.8 × 10⁻³Steric inhibition

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, ¹H-¹³C correlations clarify ambiguous aromatic peaks .
  • X-ray Crystallography : Resolve structural ambiguities by obtaining single-crystal data. Compare with PubChem entries (e.g., CID 73012545) .
  • Computational Aided Analysis : Use Gaussian or ORCA software to simulate spectra and match experimental data .

Q. What strategies mitigate hazards during the handling of this compound?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods with HEPA filters and closed-system reactors to limit exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats .
  • Waste Management : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Q. How does the nitro group in this compound influence its electronic properties?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure reduction potentials (e.g., E₁/2 ≈ -0.45 V vs. Ag/AgCl) to assess electron-withdrawing effects .
  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV) to predict charge-transfer behavior in catalytic applications .

Q. What are the challenges in optimizing reaction conditions for reproducibility?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. CuI) to identify critical parameters .
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers validate the biological activity of derivatives without commercial assays?

  • Methodological Answer :
  • In-House Enzyme Assays : Use purified target enzymes (e.g., nitroreductases) to measure inhibition kinetics. Compare IC₅₀ values with reference compounds .
  • Microscale Thermophoresis (MST) : Quantify binding affinities (Kd) using fluorescently labeled proteins .

Q. What computational tools are effective in predicting the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways at pH 2–12 using AMBER or GROMACS. Validate with HPLC stability studies .
  • pKa Prediction : Use ChemAxon or ACD/Labs to estimate nitro group acidity (predicted pKa ≈ 8.3) .

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